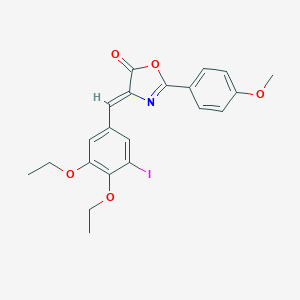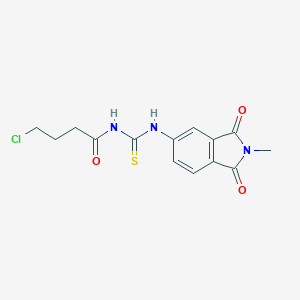
4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one, also known as DIBO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIBO is a synthetic compound that belongs to the class of oxazolone derivatives, which are known for their biological and pharmacological activities. In
科学的研究の応用
4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has shown potential applications in various fields of scientific research. One of the most significant applications of 4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is in the field of cancer research. 4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to selectively induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. 4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has also been studied for its potential use as a photosensitizer in photodynamic therapy, which is a non-invasive cancer treatment that uses light to destroy cancer cells.
作用機序
The mechanism of action of 4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one involves the activation of the mitochondrial pathway of apoptosis. 4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one induces the release of cytochrome c from the mitochondria, which activates caspases and leads to apoptosis. 4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has also been shown to inhibit the activity of the anti-apoptotic protein Bcl-2, which promotes apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to have significant biochemical and physiological effects. In vitro studies have shown that 4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one selectively induces apoptosis in cancer cells, while sparing normal cells. 4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. 4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
The advantages of using 4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one in lab experiments include its selective induction of apoptosis in cancer cells, low toxicity in normal cells, and potential use as a photosensitizer in photodynamic therapy. The limitations of using 4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one in lab experiments include its relatively low solubility in water, which can make it difficult to work with, and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the research on 4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one. One direction is to further explore its potential applications in cancer therapy, including its use as a photosensitizer in photodynamic therapy. Another direction is to study the safety and efficacy of 4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one in humans, including its pharmacokinetics and pharmacodynamics. Additionally, further studies are needed to determine the optimal dosage and administration route for 4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one in cancer therapy. Finally, the development of new derivatives of 4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one with improved solubility and bioavailability could enhance its potential as a cancer therapy.
Conclusion:
In conclusion, 4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is a synthetic compound that has shown significant potential in various fields of scientific research, particularly in cancer therapy. 4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one selectively induces apoptosis in cancer cells, inhibits the growth of cancer cells, and has low toxicity in normal cells. While there are limitations to using 4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one in lab experiments, further research is needed to explore its potential applications and optimize its use in cancer therapy.
合成法
The synthesis of 4-(3,4-diethoxy-5-iodobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one involves the reaction of 3,4-diethoxy-5-iodobenzaldehyde and 4-methoxyphenylacetic acid in the presence of acetic anhydride and a catalyst such as pyridine. The reaction proceeds through a condensation reaction, followed by cyclization to form the oxazolone ring. The product is obtained as a yellow solid, which can be purified through recrystallization.
特性
分子式 |
C21H20INO5 |
|---|---|
分子量 |
493.3 g/mol |
IUPAC名 |
(4Z)-4-[(3,4-diethoxy-5-iodophenyl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C21H20INO5/c1-4-26-18-12-13(10-16(22)19(18)27-5-2)11-17-21(24)28-20(23-17)14-6-8-15(25-3)9-7-14/h6-12H,4-5H2,1-3H3/b17-11- |
InChIキー |
ZKMUESWIDLSFQT-BOPFTXTBSA-N |
異性体SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)OC)I)OCC |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)I)OCC |
正規SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)I)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,2-dimethylpropanoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B283721.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B283723.png)
![N-[(2,4-dimethylphenoxy)acetyl]-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B283724.png)
![1-[3-Acetyl-1-(2-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-dien-7-yl]ethanone](/img/structure/B283726.png)

![4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1-(4-ethylphenyl)-3,5-pyrazolidinedione](/img/structure/B283730.png)
![ethyl 4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B283731.png)
![1-(3-bromophenyl)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B283733.png)
![1-(3-chloro-4-methylphenyl)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B283734.png)
![3-fluoro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B283736.png)
![3-chloro-4-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283738.png)
![3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283739.png)
![4-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B283743.png)
![N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide](/img/structure/B283745.png)